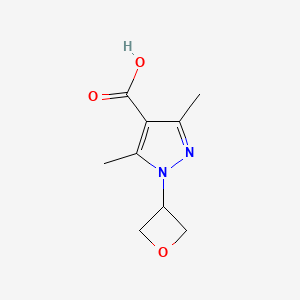![molecular formula C11H18N2O B11902341 6,12-Diazadispiro[4.1.4.2]tridecan-13-one CAS No. 142439-21-2](/img/structure/B11902341.png)
6,12-Diazadispiro[4.1.4.2]tridecan-13-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,12-Diazadispiro[4.1.4.2]tridecan-13-one is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The spirocyclic framework imparts significant stability and rigidity to the molecule, making it an interesting subject for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with a suitable diamine and a ketone, followed by cyclization using a strong acid catalyst. The reaction conditions often require precise temperature control and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
6,12-Diazadispiro[4.1.4.2]tridecan-13-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted spirocyclic compounds.
Aplicaciones Científicas De Investigación
6,12-Diazadispiro[4.1.4.2]tridecan-13-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its stable spirocyclic structure.
Mecanismo De Acción
The mechanism of action of 6,12-Diazadispiro[4.1.4.2]tridecan-13-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for precise interactions with molecular targets, potentially leading to high specificity and efficacy.
Comparación Con Compuestos Similares
Similar Compounds
- 6,12-Diazadispiro[4.1.4.2]tridecan-13-one
- 6,12-Diazadispiro[4.1.4.2]tridecan-14-one
- 6,12-Diazadispiro[4.1.4.2]tridecan-15-one
Uniqueness
This compound stands out due to its specific spirocyclic structure, which imparts unique chemical and physical properties. This structure provides enhanced stability and rigidity compared to other similar compounds, making it particularly valuable in applications requiring robust molecular frameworks.
Propiedades
Número CAS |
142439-21-2 |
|---|---|
Fórmula molecular |
C11H18N2O |
Peso molecular |
194.27 g/mol |
Nombre IUPAC |
6,12-diazadispiro[4.1.47.25]tridecan-13-one |
InChI |
InChI=1S/C11H18N2O/c14-9-10(5-1-2-6-10)13-11(12-9)7-3-4-8-11/h13H,1-8H2,(H,12,14) |
Clave InChI |
VAXXLKHCBXACAP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(C1)C(=O)NC3(N2)CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


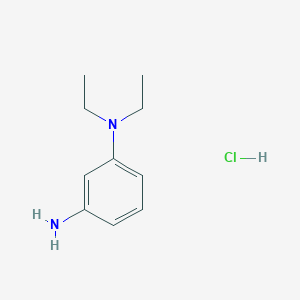
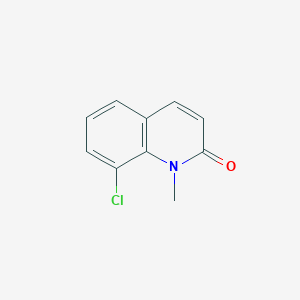

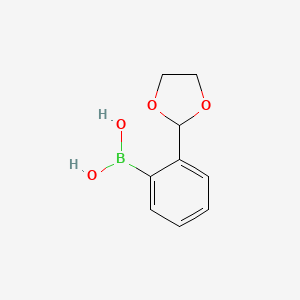
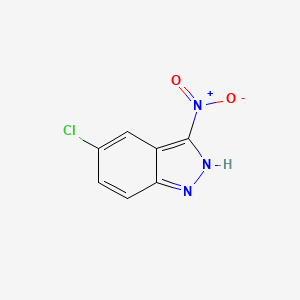
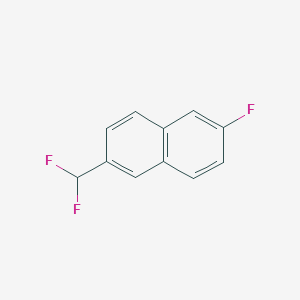
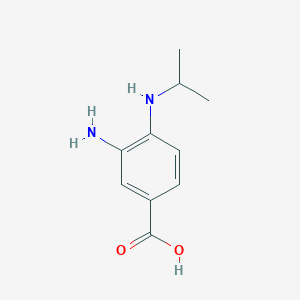


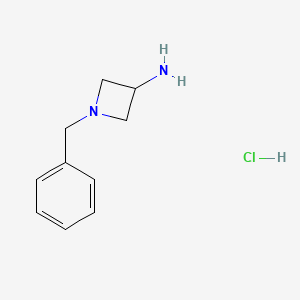

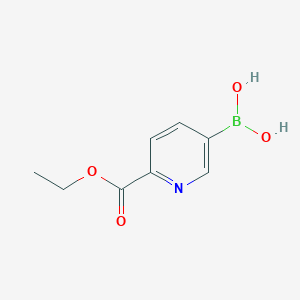
![2-Butyl-3-oxa-1-azaspiro[4.4]non-1-en-4-one](/img/structure/B11902360.png)
